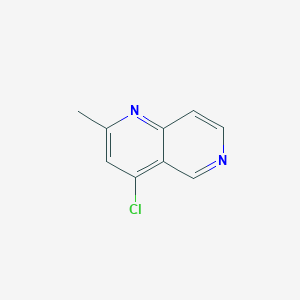

4-Chloro-2-methyl-1,6-naphthyridine

Description

Propriétés

Formule moléculaire |

C9H7ClN2 |

|---|---|

Poids moléculaire |

178.62 g/mol |

Nom IUPAC |

4-chloro-2-methyl-1,6-naphthyridine |

InChI |

InChI=1S/C9H7ClN2/c1-6-4-8(10)7-5-11-3-2-9(7)12-6/h2-5H,1H3 |

Clé InChI |

DCFNRJJHFBKMTK-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C2C=NC=CC2=N1)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Quinoline-Based Cyclocondensation

A widely reported method involves the one-pot synthesis from 4-chloro-2-methylquinoline derivatives. For example, heating 4-chloro-2-methylquinoline with 2-amino-5-chlorobenzophenone under neat conditions at 160°C for 30 minutes generates the target compound via a tandem cyclocondensation and aromatization process. Purification via silica gel chromatography (petroleum ether:ethyl acetate, 98:2) yields 23–25% of 9-chloro-6-methyl-7-phenyldibenzo[b,h]naphthyridine, a precursor that can be further functionalized.

Key Reaction Parameters

- Temperature: 160°C (neat)

- Time: 30 minutes

- Catalysts: None required

- Limitations: Moderate yields due to competing side reactions.

Conrad-Limpach Cyclization Attempts

The Conrad-Limpach reaction, traditionally used for quinoline synthesis, was explored for 1,6-naphthyridine derivatives. Starting with 4-aminoisonicotinic acid (19) or 4-aminopyridine (21) , treatment with acetone and phosphorus oxychloride (POCl₃) aimed to form 4-chloro-2-methyl-1,6-naphthyridine (20) . However, this approach failed to produce the desired product efficiently, highlighting the challenges in adapting classical methods to naphthyridine systems.

Critical Observations

- POCl₃ acts as both a cyclizing agent and chlorinating agent.

- Competing decomposition pathways limit utility.

Multi-Step Synthesis from Dihydro-Naphthyridine Precursors

A high-yielding route (EP3858825A1) begins with 3-methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine , which undergoes chlorination using POCl₃ and dimethylformamide (DMF) at 110°C. This stepwise method achieves 85% yield by first introducing the chlorine atom at position 4, followed by methylation at position 2.

Synthetic Pathway

- Chlorination :

- Reagents: POCl₃, DMF

- Conditions: 110°C, 16 hours

- Methylation :

- Reagents: Methyl iodide, K₂CO₃

- Solvent: Acetonitrile

Comparative Analysis of Methods

Mechanistic Insights

- Chlorination : POCl₃ facilitates electrophilic aromatic substitution, preferentially targeting electron-deficient positions on the naphthyridine ring.

- Cyclocondensation : Neat conditions promote dehydration and aromatization, critical for ring closure.

- Catalytic Systems : Palladium complexes enhance C–N bond formation, though substrate specificity remains a challenge.

Analyse Des Réactions Chimiques

La 4-Chloro-2-méthyl-1,6-naphthyridine subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l'aide d'agents tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide de réactifs tels que l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution nucléophile sont courantes, où l'atome de chlore peut être remplacé par d'autres nucléophiles tels que les amines ou les thiols.

Réactions de couplage : Elle peut participer à des réactions de couplage croisé, telles que les réactions de Suzuki ou de Heck, pour former des structures plus complexes.

Applications de la recherche scientifique

La 4-Chloro-2-méthyl-1,6-naphthyridine possède un large éventail d'applications dans la recherche scientifique :

Chimie médicinale : Elle est étudiée pour ses propriétés anticancéreuses, anti-VIH et antimicrobiennes potentielles.

Applications industrielles : Le composé est utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels en raison de ses propriétés chimiques uniques.

Mécanisme d'action

Le mécanisme d'action de la 4-Chloro-2-méthyl-1,6-naphthyridine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans la recherche anticancéreuse, elle peut inhiber certaines enzymes ou certains récepteurs impliqués dans la prolifération cellulaire. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et des modifications apportées au composé .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antitumor Activity

4-Chloro-2-methyl-1,6-naphthyridine and its derivatives have shown promising antitumor activities. Research indicates that modifications to the naphthyridine structure can enhance its efficacy against various cancer cell lines. For instance, compounds derived from this compound have been evaluated for their ability to inhibit tumor growth in preclinical models, demonstrating significant cytotoxic effects against melanoma and other neoplasms .

1.2 Antimicrobial Properties

The compound exhibits notable antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound possess efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis .

1.3 Neurological Disorders

Research highlights the potential of this compound derivatives in treating neurological disorders such as Alzheimer's disease and depression. These compounds may act on specific neurotransmitter systems, providing a basis for further exploration in neuropharmacology .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including chlorination of 2-methylpyridine under controlled conditions. This reactivity allows for the introduction of different functional groups at specific positions on the naphthyridine ring, facilitating the development of new derivatives with enhanced biological activities .

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Chlorination | Reaction of 2-methylpyridine with chlorinating agents | 70% |

| Grignard Reagent | Addition of Grignard reagents to form substituted naphthyridines | 53% |

Case Studies

3.1 MK-8189 Development

One notable case study involves the development of MK-8189, a potent phosphodiesterase 10A inhibitor derived from naphthyridine structures. The compound demonstrated improved solubility and pharmacokinetic profiles in animal models, indicating its potential as a therapeutic agent for neurological conditions .

3.2 Antimicrobial Screening

In another study, various derivatives of this compound were screened against multiple bacterial strains. Results indicated that specific modifications led to enhanced antibacterial activity compared to existing antibiotics, suggesting a pathway for developing new treatments for resistant infections .

Mécanisme D'action

The mechanism of action of 4-Chloro-2-methyl-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or receptors involved in cell proliferation. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparaison Avec Des Composés Similaires

Key Properties

- Molecular Formula : C₉H₇ClN₂ (based on structural analogs).

- Reactivity : The chlorine at the 4-position is susceptible to nucleophilic substitution, while the methyl group at the 2-position may sterically hinder reactions at adjacent positions.

Structural Analogs

The following table compares 4-chloro-2-methyl-1,6-naphthyridine with key analogs in terms of substituents, synthesis, and applications:

Key Observations:

- Substituent Effects :

Pharmacokinetic and Industrial Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.